Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride involves multiple steps, including the demethylation of piperazine, desethylation of sildenafil, and sulfonylation with chloride. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .

Análisis De Reacciones Químicas

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Treatment of Erectile Dysfunction

Similar to sildenafil, DMDES functions as a phosphodiesterase type 5 (PDE5) inhibitor, which promotes vasodilation by increasing levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This mechanism is pivotal in enhancing erectile function. Clinical studies have indicated that PDE5 inhibitors effectively improve erectile function across various patient demographics, including those with diabetes and post-prostatectomy patients .

Pulmonary Arterial Hypertension (PAH)

DMDES may also be explored for treating PAH due to its ability to relax pulmonary vasculature by inhibiting PDE5, similar to sildenafil. The compound potentially lowers pulmonary artery pressure and improves exercise capacity in patients with PAH. Studies have shown that sildenafil significantly reduces pulmonary arterial pressure in clinical settings .

Cancer Treatment

Emerging research suggests that DMDES could have anticancer properties. In vitro studies indicate that PDE5 inhibitors can induce apoptosis in cancer cells and inhibit tumor growth. For instance, sildenafil has been shown to suppress colorectal cancer cell proliferation and enhance the efficacy of chemotherapeutic agents like doxorubicin . DMDES may offer similar benefits due to its structural relationship with sildenafil.

Cardiovascular Applications

Given its vasodilatory effects, DMDES may also be beneficial in cardiovascular therapies. It could potentially be used to manage conditions associated with endothelial dysfunction, including heart failure and ischemic heart disease. The modulation of cGMP levels plays a significant role in cardiovascular health, making this compound a candidate for further investigation in cardiovascular pharmacotherapy .

Case Studies and Clinical Trials

Several case studies have documented the effects of PDE5 inhibitors on various health conditions:

- Erectile Dysfunction Post-Prostatectomy : A study demonstrated significant improvements in erectile function among men who received PDE5 inhibitors after prostate surgery.

- Pulmonary Hypertension : Patients treated with sildenafil showed marked reductions in pulmonary arterial pressure and improved quality of life metrics.

- Colorectal Cancer : Research indicated that sildenafil administration led to reduced tumor growth rates in animal models, suggesting a potential role for DMDES in cancer treatment protocols.

Comparative Analysis of DMDES and Sildenafil

| Feature | Sildenafil | This compound (DMDES) |

|---|---|---|

| Mechanism | PDE5 Inhibition | PDE5 Inhibition |

| Primary Use | Erectile Dysfunction, PAH | Potential use in ED, PAH, Cancer |

| Clinical Trials | Extensive | Limited; requires further research |

| Side Effects | Headaches, flushing | Unknown; needs clinical evaluation |

| Anticancer Activity | Yes | Emerging evidence suggests potential |

Mecanismo De Acción

The mechanism of action of Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride is unique in its structure and properties. Similar compounds include:

Sildenafil: Known for its use in treating erectile dysfunction and pulmonary arterial hypertension.

N-desmethylsildenafil: A metabolite of sildenafil with similar but distinct properties.

These compounds share some structural similarities but differ in their specific chemical modifications and applications.

Actividad Biológica

Demethylpiperazinyl Desethyl Sildenafil Sulfonyl Chloride is a compound related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on existing research findings.

Overview of Sildenafil and Its Derivatives

Sildenafil is primarily used for treating erectile dysfunction and pulmonary arterial hypertension. It functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and other vascular tissues . The compound this compound is a derivative that may exhibit similar or modified biological activities.

PDE5 Inhibition

Sildenafil and its derivatives, including this compound, act as selective inhibitors of PDE5. This selectivity is crucial as it minimizes side effects associated with inhibition of other PDE isoforms. The inhibition of PDE5 enhances the nitric oxide (NO)-mediated signaling pathway that increases cGMP levels, leading to vasodilation .

Pharmacokinetics

The pharmacokinetic profile of sildenafil indicates rapid absorption with peak plasma concentrations typically reached within 30 to 120 minutes post-administration. The half-life ranges from 3 to 5 hours, allowing for effective dosing schedules . The metabolism primarily occurs via cytochrome P450 enzymes, particularly CYP3A4, with significant implications for drug interactions .

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant inhibitory activity against PDE5. For instance, sildenafil has been shown to have an IC50 value of approximately 3.5 nM for PDE5, with much higher IC50 values for other PDE isoforms, indicating its selectivity .

Table 1: Comparative IC50 Values for PDE Inhibition

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE5/PDE6) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Sildenafil | 3.5 | 33 | 9 |

| Zaprinast | ~840 | Not applicable | N/A |

Case Studies and Clinical Applications

Clinical studies involving sildenafil have shown its efficacy in improving erectile function in men with erectile dysfunction. A meta-analysis reported that about 69% of men using sildenafil achieved satisfactory erections compared to only 22% in the placebo group .

Furthermore, sildenafil has been explored for its effects on cardiovascular health. Research indicates that it can significantly reduce pulmonary arterial pressure in patients with pulmonary hypertension, enhancing exercise capacity and overall quality of life .

Safety and Side Effects

Sildenafil is generally well-tolerated; however, common side effects include headaches, flushing, dyspepsia, and visual disturbances. The selectivity for PDE5 over other phosphodiesterases reduces the risk of adverse effects related to cardiovascular function .

Propiedades

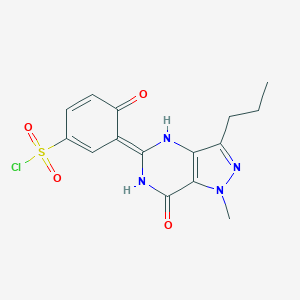

IUPAC Name |

4-hydroxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c1-3-4-10-12-13(20(2)19-10)15(22)18-14(17-12)9-7-8(25(16,23)24)5-6-11(9)21/h5-7,21H,3-4H2,1-2H3,(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHOUVFSCFLVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611624 | |

| Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-27-7 | |

| Record name | (3E)-3-(1-Methyl-7-oxo-3-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-d]pyrimidin-5-ylidene)-4-oxocyclohexa-1,5-diene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.